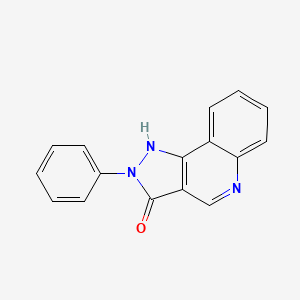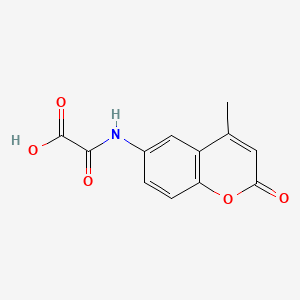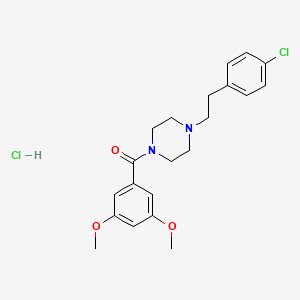
2-phenylpyrazolo(4,3-c)quinolin-3(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CGS-8216 involves several key steps:
Condensation of Aniline with Diethyl Ethoxymethylenemalonate: Aniline reacts with diethyl ethoxymethylenemalonate by heating at 90°C to form diethyl anilinomethylenemalonate.
Cyclization to Ethyl 4-Hydroxyquinoline-3-Carboxylate: The intermediate is then cyclized by heating at 240°C in diphenyl ether-biphenyl to produce ethyl 4-hydroxyquinoline-3-carboxylate.
Reaction with Phosphorus Oxychloride: The product is treated with hot phosphorus oxychloride to yield ethyl 4-chloro-quinoline-3-carboxylate.
Cyclization with Phenylhydrazine: Finally, the compound is cyclized with phenylhydrazine by heating at 105°C in xylene.
Industrial Production Methods
While specific industrial production methods for CGS-8216 are not extensively documented, the synthetic route described above can be adapted for large-scale production with appropriate scaling of reaction conditions and optimization of yields.
Chemical Reactions Analysis
Types of Reactions
CGS-8216 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive sites on the quinoline ring.
Cyclization Reactions: As seen in its synthesis, CGS-8216 can undergo cyclization reactions to form its characteristic pyrazoloquinoline structure.
Common Reagents and Conditions
Phosphorus Oxychloride: Used for chlorination reactions.
Phenylhydrazine: Utilized in cyclization reactions to form the pyrazoloquinoline core.
Major Products
The primary product of these reactions is CGS-8216 itself, with potential for various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
CGS-8216 has been extensively studied for its scientific research applications, including:
Neuroscience: It is used to study the benzodiazepine receptor and its role in anxiety and convulsions.
Pharmacology: The compound is employed to investigate the effects of benzodiazepine receptor antagonists and inverse agonists.
Epilepsy Research: CGS-8216 has been evaluated for its anticonvulsant properties in various animal models.
Mechanism of Action
CGS-8216 acts as a benzodiazepine receptor antagonist. It binds to the benzodiazepine site on the gamma-aminobutyric acid (GABA) receptor, inhibiting the effects of benzodiazepines. This action leads to its anxiolytic and proconvulsant properties .
Comparison with Similar Compounds
Similar Compounds
Ro 15-1788 (Flumazenil): Another benzodiazepine receptor antagonist with similar properties.
ZK 93426: A potent benzodiazepine receptor antagonist with some overlapping effects.
CGS 9896: A compound with partial agonistic or mixed agonist-antagonist properties.
Uniqueness
CGS-8216 is unique in its specific binding affinity and inverse agonistic properties at the benzodiazepine receptor, making it a valuable tool for studying the receptor’s role in various neurological and pharmacological contexts .
Properties
CAS No. |
77779-60-3 |
|---|---|
Molecular Formula |
C16H11N3O |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one |
InChI |
InChI=1S/C16H11N3O/c20-16-13-10-17-14-9-5-4-8-12(14)15(13)18-19(16)11-6-2-1-3-7-11/h1-10,18H |
InChI Key |
XTYGFVVANLMBHE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(N2)C4=CC=CC=C4N=C3 |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(N2)C4=CC=CC=C4N=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-phenylpyrazolo(4,3-c)quinolin-3(5H)-one CGS 8216 CGS-8216 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide](/img/structure/B1668483.png)

![2-Acetamido-5-[2-(5-butylpyridin-2-yl)hydrazinyl]-5-oxopentanoic acid](/img/structure/B1668485.png)





